
7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
Overview
Description
7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is a bicyclic organoboron compound characterized by a benzene ring fused to a six-membered oxaborinine ring, with a hydroxyl group (-OH) at position 1 and a nitro (-NO₂) substituent at position 5. This structure combines the electron-withdrawing nitro group with the boron-containing heterocycle, which is known to enhance stability and modulate reactivity in medicinal and catalytic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol typically involves the nitration of 3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the nitration process on a larger scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or esters.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: 7-Amino-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of boron-containing compounds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is primarily related to its ability to interact with biological molecules through its boron and nitro groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in targeting specific biomolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
a) 7-Amino-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
- Structure: Replaces the nitro group with an amino (-NH₂) substituent at position 6.
- Key Data :
- Synthetic yields for amino-substituted benzoxaborinins are often low (~19% in related compounds) due to steric and electronic challenges during cyclization .
b) 1,1-Bis(oxidanyl)-3,4-dihydro-2,1$l^{4}-benzoxaborinine
- Structure : Features two hydroxyl groups (-OH) attached to boron (C₈H₁₀BO₃) .
- Key Data :
- SMILES:
O[B]1(O)OCCc2ccccc12
- Comparison :
- SMILES:
- The dual hydroxyl groups enhance polarity and hydrogen-bonding capacity, improving aqueous solubility.
- Unlike the nitro derivative, this compound lacks aromatic electron-withdrawing groups, which may reduce electrophilic reactivity.
Functional and Reactivity Comparisons
Mechanistic Insights from Related Systems
- Reactivity: In brominated benzoxazinium derivatives, anionotropic rearrangements are influenced by substituents. For example, 3-bromo-1-(2-nitrophenyl)propan-1-ols undergo slow rearrangements (84 hours at 20°C) to form fused heterocycles, suggesting nitro groups may stabilize intermediates or slow reaction kinetics in related systems .
- Biological Applications: 1,3,4-Oxadiazole-benzimidazole hybrids demonstrate that nitro groups enhance anti-inflammatory activity compared to methoxy or cyano substituents. This trend may extend to nitro-substituted benzoxaborinins .
Biological Activity
7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features both a nitro group and a boron atom, which contribute to its unique chemical properties and biological interactions. Its applications span from medicinal chemistry to materials science, particularly in the context of cancer therapy and antimicrobial agents.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 1335095-07-2. The compound exhibits a complex structure that allows for various chemical reactions, including oxidation, reduction, and substitution.
Property | Value |
---|---|
Molecular Weight | 195.07 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its boron and nitro groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which is significant in targeting specific biomolecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects such as:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new therapeutic agents against bacterial and fungal infections.
- Boron Neutron Capture Therapy (BNCT) : The compound has been investigated as a boron delivery agent in BNCT for cancer treatment. Its ability to selectively target tumor cells while sparing normal tissues is a significant advantage in cancer therapy .
Case Studies
- Antimicrobial Evaluation : In vitro studies have demonstrated that this compound shows significant activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were found to be comparable to existing antimicrobial agents.
- Cancer Research : A study focused on the application of this compound in BNCT showed promising results in preclinical models. The selective accumulation of the compound in tumor cells allowed for effective neutron capture and subsequent cell death upon irradiation .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted with its analogs:
Table 2: Comparative Biological Activity
Compound | Antimicrobial Activity | BNCT Potential |
---|---|---|
This compound | High | Yes |
3,4-Dihydro-benzo[c][1,2]oxaborinin-1-ol | Moderate | No |
7-Amino-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol | Low | Limited |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol, and how can purity be validated?
- Methodology : Synthesis typically involves multi-step organic reactions, such as nitration of a benzoxaborinin precursor followed by reduction. Key steps include:
- Nitration : Use fuming nitric acid under controlled temperatures (0–5°C) to introduce the nitro group while minimizing side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT-135) to verify structural integrity .
Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be systematically characterized?
- Methodology :
- Solubility : Perform shake-flask experiments in buffers (pH 1–12) and organic solvents (DMSO, ethanol) at 25°C, quantified via UV-Vis spectroscopy at λmax .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products. Use Arrhenius modeling to predict shelf-life .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents .
- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can conflicting NMR spectral data for this compound be resolved during structural elucidation?
- Methodology :
- Advanced NMR Techniques : Employ 2D experiments (HSQC, HMBC) to assign ambiguous proton/carbon signals. Compare experimental data with computational predictions (DFT-based NMR shielding calculations) .
- X-ray Crystallography : If crystalline, obtain a single-crystal structure to unambiguously confirm bond angles and stereochemistry .
Q. What strategies optimize the reaction yield of this compound in large-scale syntheses?
- Methodology :
- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize variables (temperature, catalyst loading, solvent ratio). For nitration, a central composite design can identify non-linear interactions .
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions during exothermic steps .
Q. How can in vitro biological activity assays be designed to evaluate the compound’s mechanism of action?
- Methodology :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes (e.g., proteases). Calculate IC50 values via non-linear regression .
- Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., BODIPY) and track intracellular localization via confocal microscopy .
Q. What analytical approaches reconcile discrepancies in mass spectrometry data for degradation products?
- Methodology :
Properties
IUPAC Name |
1-hydroxy-7-nitro-3,4-dihydro-2,1-benzoxaborinine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO4/c11-9-8-5-7(10(12)13)2-1-6(8)3-4-14-9/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLYOAYMEHCMIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CCO1)C=CC(=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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